3-[2-(Benzyloxy)ethyl]oxetane
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Overview
Description
3-[2-(Benzyloxy)ethyl]oxetane is a heterocyclic organic compound featuring a four-membered oxetane ring with a benzyloxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Benzyloxy)ethyl]oxetane typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of an epoxide with trimethyloxosulfonium ylide, which facilitates the ring closure to form the oxetane . The reaction conditions often require moderate heating and the use of a polar solvent like dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Benzyloxy)ethyl]oxetane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxetane ring can be reduced to form tetrahydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxyethyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as sodium azide or thiolates under basic conditions.
Major Products Formed:
Oxidation: Benzyloxyacetic acid or benzaldehyde derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Azido or thioether derivatives.
Scientific Research Applications
3-[2-(Benzyloxy)ethyl]oxetane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of advanced materials with unique mechanical and thermal properties
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)ethyl]oxetane involves its interaction with molecular targets through its oxetane ring and benzyloxyethyl group. The oxetane ring’s strain and reactivity make it a versatile intermediate in various chemical reactions. The benzyloxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- 3-(2-Phenylmethoxyethyl)oxetane
- 3-(2-Methoxyethyl)oxetane
- 3-(2-Ethoxyethyl)oxetane
Comparison: 3-[2-(Benzyloxy)ethyl]oxetane is unique due to its benzyloxy group, which imparts distinct chemical and physical properties. Compared to other oxetane derivatives, it offers enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
3-(2-phenylmethoxyethyl)oxetane |
InChI |
InChI=1S/C12H16O2/c1-2-4-11(5-3-1)8-13-7-6-12-9-14-10-12/h1-5,12H,6-10H2 |
InChI Key |
ABFMRDGYLUNCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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